molecular formula C16H12ClF3INO2 B4730043 2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B4730043
M. Wt: 469.62 g/mol
InChI Key: JJYPUUGVYAHOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It was first synthesized in 2003 and has since been extensively studied for its potential therapeutic applications in treating cystic fibrosis.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide binds to a specific site on the CFTR protein, known as the regulatory domain, and inhibits its function. This leads to a decrease in the transport of ions across cell membranes, which can help to reduce the accumulation of mucus in the lungs of cystic fibrosis patients.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit CFTR function in vitro and in vivo, leading to a reduction in mucus accumulation and improved lung function in animal models of cystic fibrosis. It has also been shown to have anti-inflammatory effects and may help to reduce lung damage caused by chronic inflammation.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide is a potent and specific inhibitor of CFTR function, making it a valuable tool for studying the role of CFTR in various physiological processes. However, its use is limited by its potential toxicity and off-target effects, which must be carefully monitored.

Future Directions

There are several potential future directions for research on 2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide, including:
1. Optimization of the synthesis method to improve yields and purity.
2. Development of new CFTR inhibitors with improved specificity and reduced toxicity.
3. Investigation of the potential therapeutic applications of this compound in other diseases, such as chronic obstructive pulmonary disease (COPD).
4. Studies on the long-term effects of CFTR inhibition on lung function and overall health.
5. Development of new drug delivery methods to improve the efficacy and safety of CFTR inhibitors.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. This compound is a potent inhibitor of CFTR, a protein that regulates the transport of ions across cell membranes. In cystic fibrosis, mutations in the CFTR gene lead to a defective CFTR protein, resulting in the accumulation of thick, sticky mucus in the lungs and other organs.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3INO2/c1-9-6-11(3-4-13(9)17)24-8-15(23)22-14-5-2-10(21)7-12(14)16(18,19)20/h2-7H,8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYPUUGVYAHOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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